An In-depth Technical Guide to 1,3-Dimethyladamantane: Chemical Properties and Structure
An In-depth Technical Guide to 1,3-Dimethyladamantane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,3-Dimethyladamantane. The information is intended to support research, development, and application activities involving this compound, which serves as a crucial intermediate in the synthesis of pharmaceuticals such as Memantine Hydrochloride.[1][2][3][4][5]
Chemical and Physical Properties
1,3-Dimethyladamantane is a dimethylated derivative of adamantane, a polycyclic alkane.[6][7] It is recognized for its unique cage-like structure, which imparts notable chemical and physical characteristics.[8] At room temperature, it exists as a clear, colorless liquid or a solid in crystalline form.[1][8][9] It is a stable compound but is incompatible with strong oxidizing agents and is flammable.[1][7]
The key quantitative properties of 1,3-Dimethyladamantane are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀ | [6][8][9] |
| Molecular Weight | 164.29 g/mol | [6][8][9] |
| Density | 0.886 g/mL at 25 °C | [1][7][9] |
| Boiling Point | 201.5 °C | [1] |
| Melting Point | -30 °C | [1] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [9] |
| Refractive Index | n20/D 1.478 | [1][7][9] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane or toluene.[8] | [8] |
| CAS Number | 702-79-4 | [6][9][10] |
Chemical Structure
The structure of 1,3-Dimethyladamantane is characterized by the rigid, tricyclic adamantane core with two methyl groups attached at the tertiary carbon positions 1 and 3. This unique, diamondoid structure contributes to its high stability.[11] The IUPAC name for this compound is 1,3-dimethyltricyclo[3.3.1.1³,⁷]decane.[9][10]
Caption: Chemical structure of 1,3-Dimethyladamantane.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions involving 1,3-Dimethyladamantane are crucial for its application in research and development.
A documented method for preparing 1,3-Dimethyladamantane involves the rearrangement of perhydroacenaphthene.[2]
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Reactants : Perhydroacenaphthene (raw material), anhydrous aluminum trichloride (catalyst), and a small amount of water.[2]
-
Procedure :
-
Perhydroacenaphthene and anhydrous aluminum trichloride are added to a reaction vessel.[2]
-
The mixture is heated to a temperature of 80-100 °C.[2]
-
A small amount of water is continuously dripped into the reaction mixture to initiate and sustain the rearrangement reaction.[2]
-
Upon completion, the aluminum trichloride catalyst is removed, yielding the crude 1,3-Dimethyladamantane product.[2]
-
The crude product is then purified by rectification to obtain the final 1,3-Dimethyladamantane.[2]
-
1,3-Dimethyladamantane is a key starting material for the synthesis of Memantine Hydrochloride, a drug used for the treatment of Alzheimer's disease.[3][4][5][12] A simple, two-step procedure has been developed for this synthesis.[3][4]
-
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane
-
1,3-Dimethyl-adamantane is slowly added to nitric acid at 20–25 °C with stirring.[12]
-
Formamide is then added to the mixture.[12]
-
The mixture is heated to 85 °C for 2 hours.[12]
-
After cooling, the reaction mixture is added to ice-cold water and extracted with dichloromethane to yield N-formyl-1-amino-3,5-dimethyl-adamantane.[12]
-
-
Step 2: Hydrolysis to Memantine Hydrochloride
-
A mixture of water, 36% hydrochloric acid, and N-formyl-1-amino-3,5-dimethyl-adamantane is stirred and heated to reflux for 1 hour.[12]
-
The reaction mixture is concentrated, and n-hexane is added, followed by heating to reflux.[12]
-
Upon cooling, a white solid of Memantine Hydrochloride separates.[12]
-
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of Memantine HCl.
-
C-H Insertion Reaction : 1,3-Dimethyladamantane undergoes a C-H insertion reaction with phenylchlorocarbene.[7][9]
-
Oxidation : It reacts with molecular oxygen in the presence of N-hydroxyphthalimide and cobalt salts to produce 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.[7][9]
Spectroscopic Data
Various spectroscopic data for 1,3-Dimethyladamantane are available in public and commercial databases, which are essential for its characterization. This includes:
Biological and Pharmaceutical Relevance
The primary significance of 1,3-Dimethyladamantane in the pharmaceutical industry is its role as a precursor to Memantine.[1][7] Memantine is used in the treatment of moderate to severe Alzheimer's disease.[3][4][5] The adamantane cage structure is lipophilic, which allows its derivatives to interact with biological membranes and hydrophobic protein fragments.[20] The methyl groups at the 1 and 3 positions can influence the biological activity of the compound.[8] There is also research interest in its potential as a ligand in materials science.[8]
References
- 1. 1,3-Dimethyladamantane [extendabio.com]
- 2. CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dimethyladamantane | 702-79-4 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,3-二甲基金刚烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Adamantane, 1,3-dimethyl- [webbook.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3-Dimethyladamantane(702-79-4) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. kbfi.ee [kbfi.ee]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Adamantane, 1,3-dimethyl- [webbook.nist.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. 1,3-Dimethyladamantane(702-79-4)FT-IR [chemicalbook.com]
- 20. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
